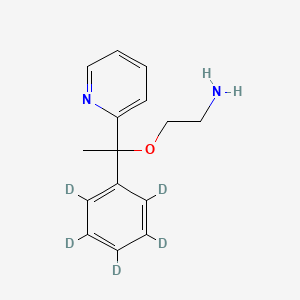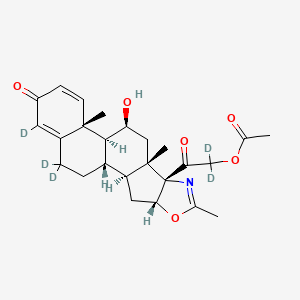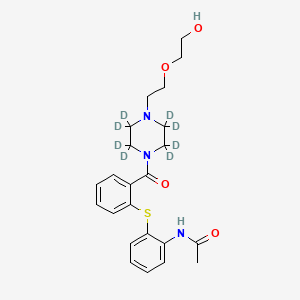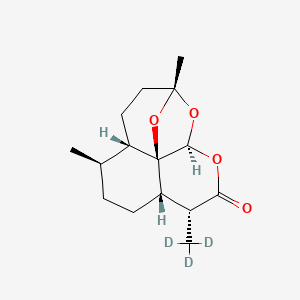
N,N-Didesmethyldoxylamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesmethyldoxylamine-d5 is a deuterated derivative of N,N-didesmethyldoxylamine, a metabolite of doxylamine. It is primarily used in research settings, particularly in the fields of pharmacology and biochemistry. The compound has the molecular formula C15H13D5N2O and a molecular weight of 247.35 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyldoxylamine-d5 typically involves the deuteration of N,N-didesmethyldoxylamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didesmethyldoxylamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: N,N-Didesmethyldoxylamine N-oxide.
Reduction: N,N-Didesmethyldoxylamine.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Didesmethyldoxylamine-d5 is widely used in scientific research, including:
Chemistry: As a labeled compound in isotope studies to trace reaction pathways and mechanisms.
Biology: In metabolic studies to understand the biotransformation of doxylamine and its metabolites.
Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of doxylamine.
Industry: As a reference standard in quality control and analytical testing.
Wirkmechanismus
The mechanism of action of N,N-Didesmethyldoxylamine-d5 is primarily related to its role as a metabolite of doxylamine. Doxylamine is an antihistamine that exerts its effects by blocking histamine H1 receptors, thereby reducing allergic symptoms. This compound, being a deuterated analog, is used to study the metabolic pathways and pharmacokinetics of doxylamine without altering its pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyldoxylamine: Another metabolite of doxylamine, differing by the presence of one less methyl group.
Doxylamine N-oxide: An oxidized form of doxylamine.
Doxylamine: The parent compound, an antihistamine used to treat allergies and insomnia.
Uniqueness
N,N-Didesmethyldoxylamine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
247.35 g/mol |
IUPAC-Name |
2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
InChI |
InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3/i2D,3D,4D,7D,8D |
InChI-Schlüssel |
TWDYZENQYRFODS-ATTUOBAHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN)[2H])[2H] |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)

![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)



![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)


![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)



